2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide
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Overview
Description
2-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S. It is a derivative of benzenesulfonamide, featuring bromine and fluorine atoms on the benzene ring, and two methyl groups attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves the bromination and fluorination of N,N-dimethylbenzenesulfonamide. The reaction conditions include the use of bromine (Br2) and fluorine (F2) reagents under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of N,N-dimethylbenzenesulfonamide, followed by halogenation steps to introduce bromine and fluorine atoms. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines, reduced derivatives.
Substitution: Substituted benzene derivatives, amides, and other functionalized compounds.
Scientific Research Applications
2-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is compared with other similar compounds, such as:
4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: Similar structure but different positions of bromine and fluorine atoms.
4-Fluoro-N,N-dimethylbenzenesulfonamide: Lacks the bromine atom.
2-Bromo-N,N-dimethylbenzenesulfonamide: Lacks the fluorine atom.
The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its properties and mechanisms of action can lead to the development of new and improved applications.
Properties
IUPAC Name |
2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIHPSDGZQHDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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